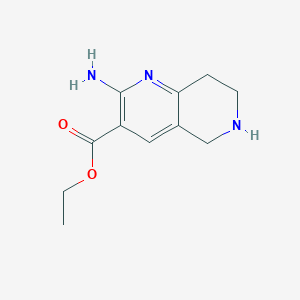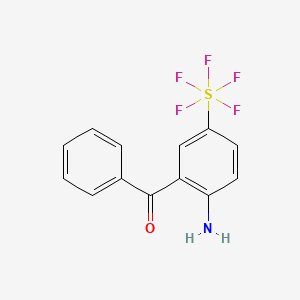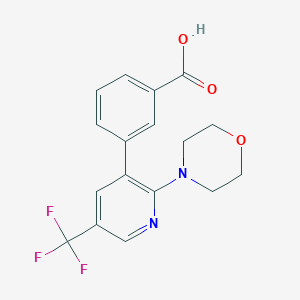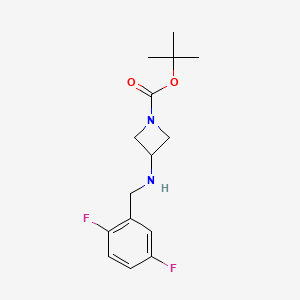
tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate” consists of a four-membered azetidine ring with an amino group and a carboxylate group attached. The carboxylate group is further substituted with a tert-butyl group, and the amino group is substituted with a 2,5-difluorobenzyl group.Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Azetidine Derivatives
The synthesis of enantiopure azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains demonstrates the versatility of azetidine derivatives in studying the influence of conformation on peptide activity. Techniques involve regioselective allylation, tosylation, and intramolecular N-alkylation, leading to orthogonally protected amino acid-Aze chimeras designed for peptide research (Sajjadi & Lubell, 2008).
Novel Building Blocks for Chemical Synthesis
Protected 3-haloazetidines have been synthesized on a gram-scale via a strain-release reaction, showcasing azetidine derivatives as versatile intermediates for medicinal chemistry. These compounds are pivotal for generating high-value azetidine-3-carboxylic acid derivatives, indicating their significance in developing novel therapeutic agents (Ji, Wojtas, & Lopchuk, 2018).
Applications in Drug Discovery and Development
Azetidine derivatives are integral in the synthesis of complex molecules due to their unique structural and electronic properties. For example, the preparation and application of silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles demonstrate their utility in formal [3 + 2] and [4 + 2] cycloaddition reactions, contributing to the synthesis of novel compounds with potential pharmacological activities (Yadav & Sriramurthy, 2005).
Mecanismo De Acción
Target of Action
It is known that azetidine derivatives have been used in the synthesis of various pharmaceuticals, suggesting a wide range of potential targets .
Mode of Action
It is known that the compound can interact with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is known that azetidine derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
It is known that the compound can alter cellular processes by interacting with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate . These factors could include temperature, pH, and the presence of other compounds or enzymes .
Safety and Hazards
The compound is considered hazardous and can cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately .
Análisis Bioquímico
Biochemical Properties
tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate: plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It interacts with several enzymes and proteins, including kinases and proteases, which are crucial in regulating cellular processes. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered cellular responses. For instance, this compound has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell growth and differentiation. Additionally, this compound can affect gene expression by altering transcription factor activity, leading to changes in cellular metabolism and function. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound: is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its pharmacological activity. Additionally, it can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its bioavailability and therapeutic efficacy, as it needs to reach target sites to exert its effects .
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it needs to be present in the right cellular context to interact with its targets. Studies have shown that it can localize to the nucleus, cytoplasm, and mitochondria, where it can modulate various cellular processes .
Propiedades
IUPAC Name |
tert-butyl 3-[(2,5-difluorophenyl)methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-12(9-19)18-7-10-6-11(16)4-5-13(10)17/h4-6,12,18H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGHSFJOGXCAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)
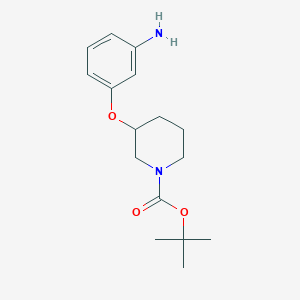
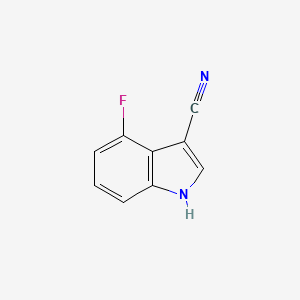
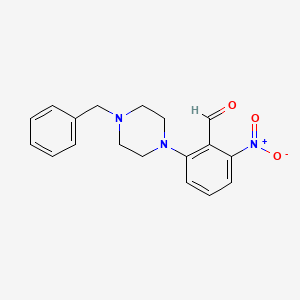
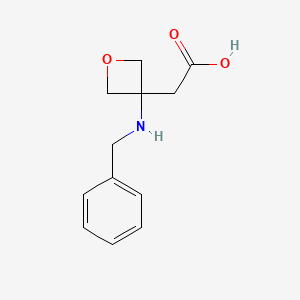
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
